molecular formula C18H28BNO3 B2398818 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester CAS No. 2377609-40-8

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester

Cat. No.: B2398818
CAS No.: 2377609-40-8
M. Wt: 317.24
InChI Key: HTTVHMLFGVBRSK-UHFFFAOYSA-N
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Description

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C18H28BNO3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Properties

IUPAC Name

N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-16(2,3)20-15(21)12-13-9-8-10-14(11-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTVHMLFGVBRSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents used in this synthesis include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which

Biological Activity

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester is a boronic acid derivative that has garnered attention for its diverse biological activities. Boronic acids are known for their ability to interact with various biomolecules, which can lead to significant therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H21BNO3
  • Molecular Weight : 265.14 g/mol

This compound features a boronic acid functional group, which is crucial for its biological interactions.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diols and other nucleophiles. This property allows them to modulate enzyme activity and interfere with metabolic pathways. Specifically, the mechanism of action for 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid involves:

  • Inhibition of Proteasomes : Similar to other boron-containing compounds, it may inhibit proteasomes, leading to the accumulation of regulatory proteins and subsequent cell cycle arrest in cancer cells.
  • Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor against key bacterial targets.

Anticancer Properties

Research indicates that boronic acids exhibit significant anticancer activities. For instance, studies have shown that certain boronic acid derivatives can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific IC50 values for related compounds suggest potential effectiveness in targeting various cancers:

CompoundIC50 (nM)Target
Bortezomib7.05Proteasome Inhibition
Compound A6.74Cancer Cell Lines

These findings highlight the potential of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid as a lead compound in cancer therapy.

Antimicrobial Activity

Boronic acids are also recognized for their antibacterial properties. They can act as inhibitors of β-lactamases, enzymes that confer antibiotic resistance. The following table summarizes the antibacterial activity of related boron-containing compounds:

CompoundInhibitory Constant (Ki)Activity
Compound B0.004 µMEffective against resistant strains
Compound C0.008 µMEffective against Gram-negative bacteria

These results suggest that 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid could similarly possess antimicrobial properties.

Case Studies

Several studies have explored the biological activities of boronic acids and their derivatives:

  • Anticancer Study : A study on a related compound demonstrated its ability to halt the cell cycle at the G2/M phase in U266 cells, leading to significant growth inhibition.
  • Antimicrobial Efficacy : Research indicated that certain boronic acid derivatives were effective against multidrug-resistant bacterial strains, showcasing their potential as new antibiotics.

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